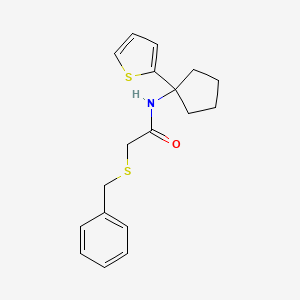

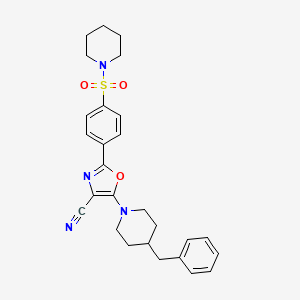

![molecular formula C18H20ClN3O2 B2365661 1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone CAS No. 338754-96-4](/img/structure/B2365661.png)

1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone (hereinafter referred to as "CMPP") is a synthetic compound that has been studied extensively in the scientific community for its potential applications in the fields of medicine, biochemistry, and pharmacology. CMPP is a member of the pyridinone family, a group of compounds that have been found to have a wide range of biological activities. CMPP has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, making it a promising candidate for further research and development.

Scientific Research Applications

Alzheimer's Therapy Applications

1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone and its derivatives have been explored as therapeutic agents for neurodegenerative diseases, notably Alzheimer's disease. These compounds, possessing a basic pyridinone framework, exhibit properties such as low toxicity, metal chelation, antioxidant, antibacterial, and analgesic capabilities. They are designed to interact with metal-overloaded amyloid plaques in Alzheimer's brains, potentially sequestering, redistributing, or removing metal ions. Glycosylation and the incorporation of structures similar to known amyloid imaging agents are strategies employed to target these compounds to areas of interest within the brain. Some derivatives have shown promising results in antioxidant activity, cytotoxicity, and interference with metal ion-induced amyloid peptide aggregation, and one specific radiolabeled glucoconjugate pyridinone demonstrated the ability to cross the blood-brain barrier in rat brain perfusion studies (Scott et al., 2011).

Antimicrobial Applications

Novel chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups have been synthesized, targeting powerful Fe(3+) chelation to compete with bacterial siderophores. Some of these chelators exhibit biostatic activity against a range of pathogenic bacteria, suggesting potential applications as co-active agents alongside antibiotics to combat infections. The study revealed that minor structural variations in the chelator significantly affect its efficacy, with some novel chelators showing minimal inhibitory concentrations comparable to the best-known Fe(3+) chelator at the time (Workman et al., 2016).

properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-(4-methylpiperazine-1-carbonyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O2/c1-20-8-10-21(11-9-20)17(23)16-6-3-7-22(18(16)24)13-14-4-2-5-15(19)12-14/h2-7,12H,8-11,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHRDWZFYIVADH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665819 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

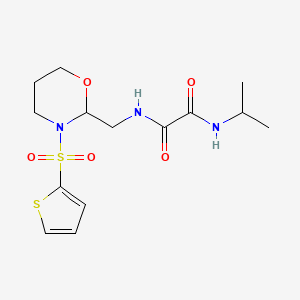

![7-Ethyl-3-methyl-8-[4-(2-phenylethyl)piperazinyl]-1,3,7-trihydropurine-2,6-dio ne](/img/structure/B2365578.png)

![1-[3-(Trifluoromethyl)pyrazol-1-yl]propan-2-ol](/img/structure/B2365582.png)

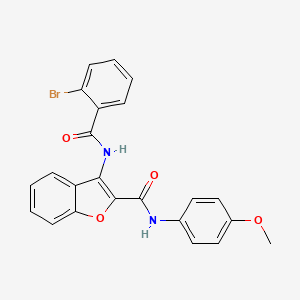

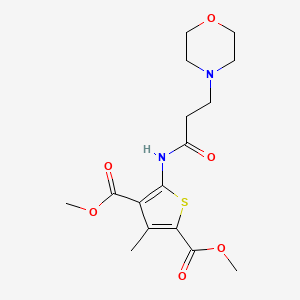

![(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone](/img/structure/B2365590.png)

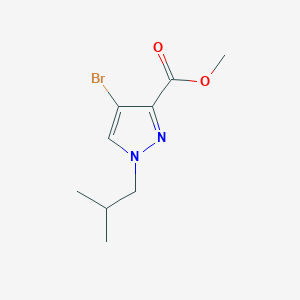

![9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B2365600.png)